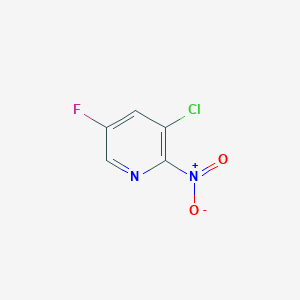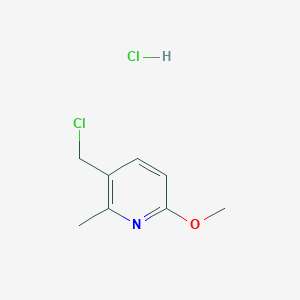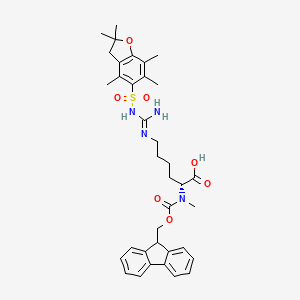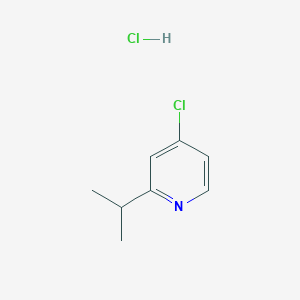
1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions to introduce the tetrahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted isoquinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted isoquinoline derivatives, which can be further utilized in various chemical syntheses and applications.
科学研究应用
1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological conditions.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the carboxylic acid group.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: A related compound with a methyl group at the 7-position instead of the isopropyl group.
Uniqueness
1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid is unique due to the presence of both the isopropyl group and the carboxylic acid group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.
属性
| 77140-87-5 | |
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-8(2)9-3-4-10-6-12(13(15)16)14-7-11(10)5-9/h3-5,8,12,14H,6-7H2,1-2H3,(H,15,16) |
InChI 键 |
ULRUNAGYXIRGRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(CC(NC2)C(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)




![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)

![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)


![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)
